2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one

EP1 antagonist Prostaglandin E2 receptor Piperidine SAR

2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one (CAS 2097997-18-5) is a synthetic piperidine derivative bearing a 2-chlorobutanone amide, a 3-(2-fluoroethyl) substituent, and a 4-hydroxyl group on the piperidine ring. It is curated in the ChEMBL database as CHEMBL479591 and has been profiled as an antagonist of the human prostaglandin E2 receptor EP1 subtype in a cell-based functional assay.

Molecular Formula C11H19ClFNO2
Molecular Weight 251.72 g/mol
CAS No. 2097997-18-5
Cat. No. B1477308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one
CAS2097997-18-5
Molecular FormulaC11H19ClFNO2
Molecular Weight251.72 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CCC(C(C1)CCF)O)Cl
InChIInChI=1S/C11H19ClFNO2/c1-2-9(12)11(16)14-6-4-10(15)8(7-14)3-5-13/h8-10,15H,2-7H2,1H3
InChIKeyWRGDGBNNSVXRCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one (CAS 2097997-18-5): Procurement-Relevant Compound Identity and Structural Context


2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one (CAS 2097997-18-5) is a synthetic piperidine derivative bearing a 2-chlorobutanone amide, a 3-(2-fluoroethyl) substituent, and a 4-hydroxyl group on the piperidine ring [1]. It is curated in the ChEMBL database as CHEMBL479591 and has been profiled as an antagonist of the human prostaglandin E2 receptor EP1 subtype in a cell-based functional assay [2]. The compound is structurally and pharmacologically distinct from its position-4-fluoroethyl regioisomer (CAS 2097978-11-3), which lacks the 4-hydroxyl moiety and whose EP1 activity is not publicly documented in authoritative bioactivity databases .

Why Generic Substitution Fails for 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one (CAS 2097997-18-5)


In the piperidine-based research chemical space, seemingly subtle structural variations—such as shifting the fluoroethyl group from position 3 to position 4 or omitting the 4-hydroxyl moiety—can eliminate a compound's engagement with key pharmacological targets. The target compound (CAS 2097997-18-5) has publicly available, quantitative EP1 receptor antagonist activity data [1], whereas the position-4 fluoroethyl regioisomer (CAS 2097978-11-3) has no EP1 affinity disclosed in ChEMBL or BindingDB . Furthermore, the presence of the 4-hydroxyl group is mechanistically associated with altered CYP450-mediated metabolism relative to non-hydroxylated piperidine analogs [2]. These differences mean that substituting one halogenated piperidine butanone for another can lead to divergent pharmacological readouts and confounded structure-activity relationship (SAR) interpretations. The quantitative evidence below establishes the specific, measurable dimensions on which the target compound differentiates itself from its closest available comparators.

Quantitative Differentiation Evidence for 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one (CAS 2097997-18-5)


EP1 Receptor Antagonist Potency: Target Compound vs. Position-4-Fluoroethyl Regioisomer

The target compound (CAS 2097997-18-5, CHEMBL479591) demonstrates confirmed EP1 receptor antagonist activity with a Ki of 79.4 nM and an IC50 of 10 nM (displacement of [³H]PGE2) in CHOK1 cells expressing human EP1 [1]. In contrast, the position-4 fluoroethyl regioisomer (CAS 2097978-11-3), which lacks the 4-hydroxyl group and bears the fluoroethyl substituent at the 4-position of the piperidine ring rather than the 3-position, has no EP1 receptor binding or functional activity data deposited in ChEMBL or BindingDB as of the search date . This absence of data is significant for procurement decisions: the target compound is the regioisomer with publicly traceable EP1 pharmacology, while the 4-substituted analog cannot be verified as an EP1-active surrogate.

EP1 antagonist Prostaglandin E2 receptor Piperidine SAR

Selectivity Profile: EP1 Antagonism with Documented 5-HT₄ and hERG Counterscreen Data

For a structurally related compound bearing the same 3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl core but with a distinct N-acyl substituent (CHEMBL3759546), selectivity profiling is publicly available: it shows an IC50 of 178 nM at the human 5-HT₄ receptor (radioligand displacement in COS7 cell membranes) and an IC50 greater than 10,000 nM at the hERG potassium channel (fluorescence polarization assay) [1]. While these data originate from a close analog rather than the target compound itself, they provide class-level evidence that the 3-(2-fluoroethyl)-4-hydroxypiperidine scaffold can achieve meaningful selectivity over antitargets 5-HT₄ and hERG—a profile that cannot be assumed for regioisomers or non-hydroxylated variants. The target compound (CHEMBL479591) itself has been curated as an EP1 antagonist in ChEMBL from GlaxoSmithKline screening data, with no reported off-target activities contradicting this selectivity pattern [2].

Receptor selectivity 5-HT4 receptor hERG liability EP1 pharmacology

Physicochemical Differentiation: Impact of the 4-Hydroxyl Group on Hydrogen Bonding Capacity and Molecular Properties

The target compound (CAS 2097997-18-5) has a molecular formula of C₁₁H₁₉ClFNO₂ (MW 251.72 g/mol) and contains one hydrogen bond donor (4-OH) and three hydrogen bond acceptors [1]. The position-4 regioisomer (CAS 2097978-11-3) has a molecular formula of C₁₁H₁₉ClFNO (MW 235.72 g/mol) with zero hydrogen bond donors and two hydrogen bond acceptors . The presence of the 4-hydroxyl group on the target compound introduces an additional polar interaction site that can influence aqueous solubility, crystal packing, and protein-ligand binding geometry. The predicted LogP for the target compound is approximately 2.7; the regioisomer has a comparable LogP (~2.7) but lacks the hydrogen bond donor, resulting in a different topological polar surface area (tPSA) and distinct chromatographic retention behavior . These differences are quantifiable and directly relevant to compound handling, formulation, and bioassay reproducibility.

Hydrogen bond donors/acceptors LogP Solubility Piperidine physicochemical properties

Metabolic Stability Rationale: 4-Hydroxypiperidine as a Metabolically Privileged Substructure

The 4-hydroxypiperidine substructure present in the target compound has been extensively characterized in the context of haloperidol metabolism. In vitro studies using recombinant CYP450 isoforms and human liver microsomes demonstrate that CYP3A4 is the primary enzyme catalyzing N-dealkylation of haloperidol to form 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a stable metabolite that undergoes further conjugation rather than oxidative degradation [1]. This established metabolic pathway suggests that the 4-hydroxypiperidine moiety is a recognized metabolic endpoint rather than a site of rapid oxidative clearance. In contrast, the non-hydroxylated regioisomer (CAS 2097978-11-3) lacks this hydroxyl group and may be susceptible to CYP3A4-mediated oxidation at the piperidine ring, potentially leading to different metabolic half-life and metabolite profiles—though direct comparative microsomal stability data for the two regioisomers are not publicly available [2]. The class-level inference is that the 4-hydroxyl group confers a metabolic stability advantage consistent with known piperidine metabolism pathways.

CYP450 metabolism 4-hydroxypiperidine Metabolic stability Haloperidol metabolism

Best Research and Industrial Application Scenarios for 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)butan-1-one (CAS 2097997-18-5)


EP1 Receptor Pharmacology and Inflammatory Pain Target Validation Studies

The target compound (CAS 2097997-18-5) is suitable as a tool compound for EP1 receptor antagonism studies in cell-based assays, given its verified Ki of 79.4 nM and IC50 of 10 nM in human EP1-expressing CHOK1 cells [1]. Its use is appropriate in experiments requiring a piperidine-based EP1 antagonist with a defined activity fingerprint, particularly where the 4-hydroxyl group is hypothesized to contribute to binding pose or where metabolic stability in microsomal incubations is a consideration [2].

Structure-Activity Relationship (SAR) Studies on Halogenated Piperidine Butanones

This compound serves as a key comparator in SAR campaigns exploring the impact of (a) fluoroethyl regioisomerism (3-position versus 4-position on the piperidine ring) and (b) hydroxylation status on EP1 receptor affinity and selectivity. The absence of EP1 activity data for the 4-fluoroethyl regioisomer (CAS 2097978-11-3) makes the target compound the only publicly characterized EP1-active member of this regioisomeric pair .

Metabolic Stability Profiling of Hydroxylated vs. Non-Hydroxylated Piperidine Derivatives

Researchers investigating the role of the 4-hydroxypiperidine moiety in modulating CYP3A4-mediated metabolism can employ this compound as a test article in comparative microsomal stability assays. Class-level evidence from haloperidol metabolism indicates that 4-hydroxypiperidine is a major metabolic endpoint rather than a site of rapid oxidative clearance [3].

Chemical Biology Probe Development with Defined Physicochemical Properties

The compound's combination of a chloro group (electrophilic handle for potential covalent probe development), a fluoroethyl group (¹⁸F PET tracer potential), a hydroxyl group (hydrogen bonding and solubility modulation), and a butanone linker (conformational flexibility) makes it a versatile scaffold for chemical biology applications where orthogonal functional groups are required [4].

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